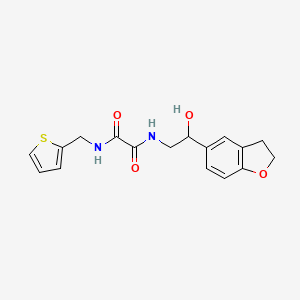
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and structural activity relationships (SAR).
Chemical Structure and Properties
The compound features a dihydrobenzofuran moiety, a hydroxyl group, and an oxalamide linkage. Its molecular formula is C21H24N2O4S, with a molecular weight of approximately 396.49 g/mol. The unique structural components contribute to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4S |
| Molecular Weight | 396.49 g/mol |
| CAS Number | 1421485-10-0 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with microtubules, which are critical for cell division. The compound's ability to inhibit cancer cell proliferation was demonstrated in vitro using various cancer cell lines. Notably, it displayed IC50 values in the low micromolar range, indicating potent activity against specific cancer types .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines and mediators such as interleukin-1 beta (IL-1β) and prostaglandins. The inhibition of cyclooxygenase (COX) enzymes was particularly notable, with selectivity towards COX-2 being observed .
The mechanisms underlying the biological activity of this compound include:
- Microtubule Disruption : By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- COX Inhibition : The compound inhibits COX enzymes, reducing the synthesis of inflammatory mediators and contributing to its anti-inflammatory effects.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Cancer Cell Studies : In a study on breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability at 10 µM concentration after 48 hours .
- Inflammation Models : In murine models of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema by up to 60%, comparable to standard anti-inflammatory drugs like diclofenac .
Structural Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Dihydrobenzofuran Moiety : Essential for anticancer activity; modifications can enhance or diminish potency.
- Oxalamide Linkage : Critical for maintaining the structural integrity necessary for binding interactions with target proteins.
Propiedades
IUPAC Name |
N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-14(11-3-4-15-12(8-11)5-6-23-15)10-19-17(22)16(21)18-9-13-2-1-7-24-13/h1-4,7-8,14,20H,5-6,9-10H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLPMKMSSCFEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














